molecular formula C18H14IN3O2 B8713344 Plk4-IN-3

Plk4-IN-3

Cat. No.: B8713344
M. Wt: 431.2 g/mol
InChI Key: ASLOEJIVGTXGIM-UGSOOPFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PLK4-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:

Industrial Production Methods

Industrial production of PLK4-IN-1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the final product’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

PLK4-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of PLK4-IN-1, each with potentially different biological activities and properties .

Mechanism of Action

PLK4-IN-1 exerts its effects by selectively inhibiting the kinase activity of PLK4. This inhibition disrupts centriole duplication, leading to centrosome depletion and genomic instability. The molecular targets include the kinase domain of PLK4, and the pathways involved are related to cell cycle regulation and centrosome function .

Properties

Molecular Formula

C18H14IN3O2

Molecular Weight

431.2 g/mol

IUPAC Name

(2'S,3R)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C18H14IN3O2/c1-24-10-3-5-14-12(7-10)18(17(23)20-14)8-13(18)9-2-4-11-15(6-9)21-22-16(11)19/h2-7,13H,8H2,1H3,(H,20,23)(H,21,22)/t13-,18-/m0/s1

InChI Key

ASLOEJIVGTXGIM-UGSOOPFHSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=O)[C@@]23C[C@H]3C4=CC5=NNC(=C5C=C4)I

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C23CC3C4=CC5=NNC(=C5C=C4)I

Origin of Product

United States

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